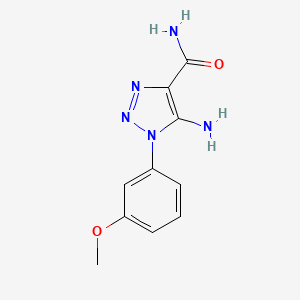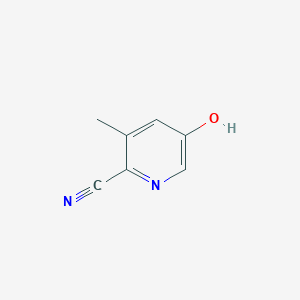
2-Methyl-4-(2-methylpiperidin-1-yl)aniline
Übersicht
Beschreibung
“2-Methyl-4-(2-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . This compound is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of piperidone analogs, such as “2-Methyl-4-(2-methylpiperidin-1-yl)aniline”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The InChI code for “2-Methyl-4-(2-methylpiperidin-1-yl)aniline” is 1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Piperidones, including “2-Methyl-4-(2-methylpiperidin-1-yl)aniline”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
“2-Methyl-4-(2-methylpiperidin-1-yl)aniline” is an oil at room temperature . Its predicted physical properties include a melting point of 99.65°C, a boiling point of approximately 316.8°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Piperidine derivatives, such as “2-Methyl-4-(2-methylpiperidin-1-yl)aniline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in many drugs, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analgesic and Anti-inflammatory Activity
Some piperidine derivatives have been found to have higher analgesic effect than the standard drug indomethacin . This suggests that “2-Methyl-4-(2-methylpiperidin-1-yl)aniline” could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Synthesis of Quinazoline Derivatives
Piperidine derivatives can be used in the synthesis of 2,4,6-trisubstituted-quinazoline derivatives . These compounds have been tested for their analgesic and anti-inflammatory activity .
Synthesis of Piperidinones
Piperidines can be used in the synthesis of various piperidine derivatives, including piperidinones . Piperidinones are a class of organic compounds that contain a piperidine ring and a ketone group .
Synthesis of Spiropiperidines
Piperidines can also be used in the synthesis of spiropiperidines . Spiropiperidines are a class of organic compounds that contain a piperidine ring and a spirocyclic structure .
Synthesis of Condensed Piperidines
Piperidines can be used in the synthesis of condensed piperidines . Condensed piperidines are a class of organic compounds that contain a piperidine ring and a condensed ring system .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRJKIRIAWBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)





![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)






